molecular formula C5H12ClNS B6194558 rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis CAS No. 2680530-70-3

rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis

Cat. No.: B6194558
CAS No.: 2680530-70-3
M. Wt: 153.7
InChI Key:
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Description

rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis is a chemical compound that belongs to the class of aminocyclobutyl derivatives. This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, with the hydrochloride salt form enhancing its solubility and stability. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis typically involves the following steps:

    Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.

    Amination: The cyclobutyl ring is then functionalized with an amino group. This can be done using reagents such as ammonia or amines under appropriate conditions.

    Thiol Addition: The methanethiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated precursor.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a model compound in studying the interactions of aminocyclobutyl derivatives with biological targets.

    Medicine: Explored for its therapeutic potential. Its derivatives are being studied for their ability to modulate biological pathways and treat various diseases.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocyclobutyl group can interact with active sites of enzymes, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(1s,3s)-3-aminocyclobutyl]methanol hydrochloride, cis: Similar structure but with a hydroxyl group instead of a thiol group.

    [(1s,3s)-3-aminocyclobutyl]methanamine hydrochloride, cis: Similar structure but with an amine group instead of a thiol group.

    [(1s,3s)-3-aminocyclobutyl]methanethioether hydrochloride, cis: Similar structure but with a thioether group instead of a thiol group.

Uniqueness

rac-[(1s,3s)-3-aminocyclobutyl]methanethiol hydrochloride, cis is unique due to the presence of both an aminocyclobutyl group and a methanethiol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

2680530-70-3

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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